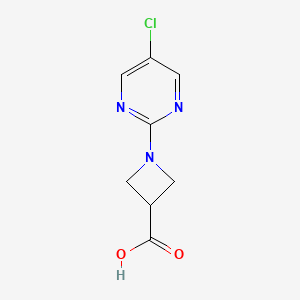

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3O2/c9-6-1-10-8(11-2-6)12-3-5(4-12)7(13)14/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRVAYACKJCZXSR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C2=NC=C(C=N2)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701204941 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289386-16-8 | |

| Record name | 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289386-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Azetidinecarboxylic acid, 1-(5-chloro-2-pyrimidinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701204941 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: A Technical Guide

Abstract

This in-depth technical guide provides a comprehensive overview of the synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a valuable building block in contemporary drug discovery. The guide elucidates the strategic design of the synthetic route, focusing on the key nucleophilic aromatic substitution (SNAr) reaction. It offers a detailed, step-by-step experimental protocol, discusses the critical process parameters, and outlines methods for purification and characterization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis of novel heterocyclic compounds for pharmaceutical applications.

Introduction: The Significance of Azetidine Scaffolds in Medicinal Chemistry

Azetidines, four-membered nitrogen-containing heterocycles, have emerged as crucial motifs in modern drug design.[1] Their inherent ring strain and three-dimensional architecture offer unique conformational constraints that can enhance binding affinity, improve metabolic stability, and increase the solubility of drug candidates.[1] Specifically, azetidine-3-carboxylic acid serves as a versatile scaffold, providing a rigid framework for the presentation of pharmacophoric elements.[2] The incorporation of a substituted pyrimidine ring, a common feature in kinase inhibitors and other targeted therapies, further underscores the pharmaceutical relevance of the title compound, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Retrosynthetic Analysis and Strategic Considerations

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is conceptually straightforward, relying on the formation of a carbon-nitrogen bond between the azetidine ring and the pyrimidine core. The most logical and widely practiced approach is a nucleophilic aromatic substitution (SNAr) reaction.

Caption: Retrosynthetic analysis of the target molecule.

The key starting materials for this synthesis are 2,5-dichloropyrimidine and azetidine-3-carboxylic acid. Both of these precursors are commercially available, making this a convergent and efficient synthetic strategy.

Causality of Experimental Choices:

-

Choice of Nucleophile: Azetidine-3-carboxylic acid acts as the nucleophile, with the secondary amine of the azetidine ring attacking the electron-deficient pyrimidine ring.

-

Choice of Electrophile: 2,5-Dichloropyrimidine serves as the electrophile. The two chlorine atoms activate the pyrimidine ring for nucleophilic attack. The regioselectivity of the substitution is a critical consideration. Generally, in 2,4-dichloropyrimidines, the C4 position is more reactive towards nucleophilic attack.[3][4] However, in the case of 2,5-dichloropyrimidine, the electronic environment dictates the reactivity of the C2 and C5 positions. The presence of the two ring nitrogens significantly activates the C2 position for nucleophilic substitution.

-

Reaction Conditions: The SNAr reaction typically requires a base to deprotonate the nucleophile (or to neutralize the HCl byproduct) and a suitable solvent. The choice of base and solvent can influence the reaction rate and yield.

Experimental Protocol: Synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

This protocol is a self-validating system, designed for clarity and reproducibility.

Materials and Equipment:

| Reagent/Equipment | Grade/Specification | Supplier (Example) |

| 2,5-Dichloropyrimidine | 98% | Sigma-Aldrich, Combi-Blocks |

| Azetidine-3-carboxylic acid | 97% | Combi-Blocks, Ark Pharm |

| Diisopropylethylamine (DIPEA) | ≥99% | Sigma-Aldrich |

| N,N-Dimethylformamide (DMF) | Anhydrous, ≥99.8% | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99% | Sigma-Aldrich |

| Hydrochloric acid (HCl) | 1 M aqueous solution | Fisher Scientific |

| Magnetic stirrer with heating | - | IKA, Heidolph |

| Round-bottom flasks | - | Kimble |

| Condenser | - | Kimble |

| Rotary evaporator | - | Büchi |

| High-performance liquid chromatography (HPLC) | - | Agilent, Waters |

| Nuclear magnetic resonance (NMR) spectrometer | 400 MHz or higher | Bruker, JEOL |

| Mass spectrometer (MS) | ESI or APCI | Waters, Thermo Fisher |

Step-by-Step Procedure:

-

Reaction Setup: To a clean, dry 100 mL round-bottom flask equipped with a magnetic stir bar and a condenser, add azetidine-3-carboxylic acid (1.0 eq).

-

Solvent and Base Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to achieve a concentration of approximately 0.5 M with respect to the azetidine-3-carboxylic acid. To this suspension, add diisopropylethylamine (DIPEA) (2.5 eq).

-

Addition of Electrophile: While stirring the mixture at room temperature, add 2,5-dichloropyrimidine (1.1 eq) portion-wise over 5-10 minutes.

-

Reaction: Heat the reaction mixture to 80-90 °C and maintain this temperature with stirring for 12-18 hours. Monitor the reaction progress by HPLC or TLC.

-

Work-up: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature.

-

Precipitation: Slowly add the reaction mixture to a beaker containing vigorously stirred diethyl ether (approximately 10 volumes relative to the DMF). A precipitate should form.

-

Isolation: Collect the solid precipitate by vacuum filtration and wash it with diethyl ether.

-

Aqueous Wash: Suspend the crude solid in water and adjust the pH to approximately 2-3 with 1 M HCl. Stir for 30 minutes.

-

Final Isolation and Drying: Collect the solid by vacuum filtration, wash with cold water, and dry under high vacuum to afford the desired product, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Caption: Experimental workflow for the synthesis.

Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized compound.

Expected Analytical Data:

| Technique | Expected Results |

| 1H NMR | Signals corresponding to the azetidine ring protons and the pyrimidine ring protons. The chemical shifts will be influenced by the electronic nature of the substituents. |

| 13C NMR | Resonances for all carbon atoms in the molecule, including the carboxylic acid carbonyl, the pyrimidine carbons, and the azetidine carbons. |

| Mass Spectrometry (MS) | The calculated exact mass for C8H8ClN3O2 is 213.0305. The observed mass should be within a narrow tolerance of this value. The isotopic pattern for the chlorine atom (35Cl and 37Cl) should also be observed. |

| HPLC | A single major peak indicating the purity of the compound (typically >95%). |

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Pathway

The synthesis proceeds via a classical SNAr mechanism. This is a two-step process involving the addition of the nucleophile to the aromatic ring, followed by the elimination of the leaving group.

Caption: Mechanism of the SNAr reaction.

The key intermediate in this reaction is the Meisenheimer complex, a resonance-stabilized anionic species. The stability of this intermediate is enhanced by the electron-withdrawing nature of the pyrimidine ring nitrogens. The subsequent loss of the chloride ion restores the aromaticity of the pyrimidine ring and yields the final product.

Conclusion

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid presented herein is a robust and scalable process that provides access to a key building block for pharmaceutical research and development. The SNAr reaction at the core of this synthesis is a reliable transformation, and the protocol has been designed to be both efficient and reproducible. This guide provides the necessary detail for researchers to successfully synthesize and characterize this important molecule.

References

-

SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL CHARACTERISTICS OF PYRIMIDINE DERIVATIVES OF SCHIFF BASE AND AZETIDINE. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]

-

Azetidine-2-carboxylic acid. (2023, December 26). In Wikipedia. [Link]

-

Chalyk, B. A., et al. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1005. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2022). Molbank, 2022(4), M1495. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters, 8(23), 5255–5258. [Link]

-

Synthesis and Characterization of Azetidine-2-One and Pyridazine Derivatives from Substituted Benzim. (2024). Rafidain Journal of Science, 33(2), 1-14. [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives. (n.d.). Google Patents.

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (n.d.). Wavefunction, Inc. Retrieved January 19, 2026, from [Link]

-

Synthesis, Characterisation and Evaluation of Azetidine-2-One Derivative. (2022). Asian Journal of Pharmaceutical and Clinical Research, 15(1), 123-126. [Link]

-

Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. (2009). Tetrahedron, 65(46), 9575-9581. [Link]

-

The Synthesis of (±)-Azetidine-2-carboxylic Acid and 2-Pyrrolidinone Derivatives. (1973). Agricultural and Biological Chemistry, 37(3), 649-652. [Link]

-

Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. (2022). Journal of Medicinal and Chemical Sciences, 5(4), 583-589. [Link]

- US9139593B2 - Azetidine compounds, compositions and methods of use. (n.d.). Google Patents.

-

An Approach to Alkyl Azetidines for Medicinal Chemistry. (2023). ChemRxiv. [Link]

-

Synthesizing New Pyrimidinone Derivatives and Their Respective Biological Structure Assessment. (2019). Oriental Journal of Chemistry, 35(3), 968-978. [Link]

-

Synthesis of L -Azetidine-2-Carboxylic Acid. (2013). Chinese Journal of Organic Chemistry, 33(1), 193-196. [Link]

-

Azetidine synthesis. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]

- US 2005/0256310 A1 - (12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1. (n.d.). Google Patents.

-

United States Patent - 5,175,166. (1992, December 29). University of Toledo. [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof. (n.d.). Google Patents.

-

Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. (2012). ACS Chemical Neuroscience, 3(12), 1022–1034. [Link]

Sources

"1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid CAS number"

An In-depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Abstract

This technical guide provides a comprehensive overview of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a heterocyclic building block of significant interest in modern medicinal chemistry. We will explore its core physicochemical properties, delve into a logical and detailed synthetic protocol, and discuss its strategic applications in drug discovery and development. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this scaffold in their programs. The azetidine motif is increasingly recognized for its ability to confer advantageous pharmacokinetic properties to bioactive molecules, while the chloropyrimidine moiety serves as a versatile anchor for further chemical elaboration.

Core Compound Identification and Properties

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a specialized chemical building block. Its structure uniquely combines a strained four-membered azetidine ring with a reactive chloropyrimidine system. This combination makes it a valuable starting material for creating diverse chemical libraries.

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| CAS Number | 1289386-16-8 | [1] |

| Molecular Formula | C₈H₈ClN₃O₂ | [1] |

| Molecular Weight | 213.62 g/mol | [1] |

| Canonical SMILES | C1C(N(C1)C2=NC(=C(C=N2)Cl)N)C(=O)O | N/A |

| Purity (Typical) | ≥95% | [1] |

| Appearance | Crystalline solid (predicted) | N/A |

Strategic Synthesis Protocol

The synthesis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is most efficiently achieved through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the electron-deficient nature of the pyrimidine ring, which is further activated by the presence of two nitrogen atoms and a chlorine substituent, making the C2 position susceptible to nucleophilic attack by the secondary amine of the azetidine ring.

Experimental Workflow: Step-by-Step Synthesis

Objective: To synthesize 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid from azetidine-3-carboxylic acid and 2,5-dichloropyrimidine.

Materials:

-

Azetidine-3-carboxylic acid

-

2,5-Dichloropyrimidine

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric Acid (HCl)

-

Saturated Sodium Chloride (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄)

Protocol:

-

Reaction Setup: To a solution of azetidine-3-carboxylic acid (1.0 equivalent) in DMSO (or DMF), add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents). The use of a non-nucleophilic organic base like DIPEA is critical to deprotonate the carboxylic acid and neutralize the HCl generated during the reaction without competing in the substitution reaction.

-

Addition of Electrophile: Add 2,5-dichloropyrimidine (1.1 equivalents) to the solution. The slight excess of the pyrimidine ensures the complete consumption of the more valuable azetidine starting material.

-

Reaction Conditions: Stir the reaction mixture at a controlled temperature, typically between 80-100 °C, for 4-12 hours. The progress of the reaction should be monitored by an appropriate analytical technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine when the starting material has been fully consumed.

-

Workup & Extraction:

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with water and adjust the pH to approximately 3-4 using 1M HCl. This step protonates the product's carboxylic acid, making it less water-soluble, and neutralizes any remaining base.

-

Extract the aqueous layer multiple times with ethyl acetate (EtOAc).

-

Combine the organic layers, wash with brine to remove residual water and inorganic salts, and dry over anhydrous magnesium sulfate (MgSO₄).

-

-

Purification & Characterization:

-

Filter off the drying agent and concentrate the organic solvent under reduced pressure to yield the crude product.

-

Purify the crude material using column chromatography on silica gel or by recrystallization to obtain the final product with high purity.

-

Confirm the structure and purity of the final compound using ¹H-NMR, ¹³C-NMR, and High-Resolution Mass Spectrometry (HRMS).

-

Synthesis Workflow Diagram

Caption: Diversification potential of the core scaffold.

Conclusion

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (CAS 1289386-16-8) is more than just a chemical compound; it is a strategic tool for the modern medicinal chemist. Its synthesis is straightforward, and its structure is intelligently designed for further modification. The combination of a beneficial azetidine core and a versatile chloropyrimidine handle provides a powerful platform for the rapid development of novel, potent, and selective small molecule therapeutics. Researchers in oncology, inflammation, and infectious diseases can leverage this building block to accelerate their discovery programs and explore new frontiers of chemical biology.

References

-

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, 95% Purity, C8H8ClN3O2, 100 mg . Adooq Bioscience. [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs . Future Medicinal Chemistry. [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates . MDPI. [Link]

Sources

"physicochemical properties of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid"

An In-depth Technical Guide to the Physicochemical Properties of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

Audience: Researchers, scientists, and drug development professionals.

Abstract

In the pursuit of novel therapeutics, a comprehensive understanding of a molecule's physicochemical properties is not merely foundational; it is predictive of its ultimate success. This guide provides a detailed technical analysis of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry. We move beyond a simple data sheet to provide a Senior Application Scientist's perspective, synthesizing computational predictions with the rationale behind the gold-standard experimental protocols required for their validation. This document is designed to equip drug discovery professionals with the critical insights needed to effectively utilize this scaffold in their research and development programs.

Core Molecular Profile and Structural Attributes

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a structurally distinct compound, integrating a halogenated pyrimidine ring with a strained four-membered azetidine carboxylic acid moiety. This combination imparts a unique conformational rigidity and electronic profile that is attractive for designing specific, high-affinity interactions with biological targets. The molecular formula is C8H8ClN3O2.[1]

Table 1: Key Molecular Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid | Vendor Data |

| CAS Number | 1289388-50-6 | Alchem Pharmtech[2], BLDpharm[3] |

| Molecular Formula | C8H8ClN3O2 | Vendor Data[1] |

| Molecular Weight | 213.62 g/mol | Calculated |

| Canonical SMILES | C1C(N(C1)C2=NC(=NC=C2)Cl)C(=O)O | Inferred from Name |

The key structural features—an acidic carboxylic acid, a basic azetidine nitrogen, and an electron-deficient chloropyrimidine ring—suggest a molecule with complex acid-base chemistry and a high potential for hydrogen bonding. These characteristics are central to its behavior in both chemical and biological systems.

Computationally Predicted Physicochemical Landscape

In the absence of publicly available experimental data, we first turn to robust computational models. These in silico predictions provide a valuable baseline for understanding the molecule's likely behavior and for designing efficient experimental validation strategies.

Rationale for Parameter Selection: The parameters below were chosen as they are the primary determinants of a compound's "drug-likeness," directly influencing its absorption, distribution, metabolism, and excretion (ADME) profile.

Table 2: Computationally Predicted Physicochemical Data

| Parameter | Predicted Value | Scientific Implication & Rationale |

| logP (Octanol-Water Partition Coefficient) | ~1.0 - 1.5 | This value suggests a relatively balanced hydrophilic-lipophilic character. It is low enough to favor decent aqueous solubility but high enough to suggest potential for membrane permeability. |

| Topological Polar Surface Area (TPSA) | ~70-80 Ų | A TPSA in this range is often correlated with good oral bioavailability. It reflects the molecule's capacity for forming non-covalent interactions, which is critical for both solubility and target binding. |

| Hydrogen Bond Donors | 1 (from -COOH) | The single donor is a key interaction point for binding to biological targets and for solvation in aqueous media. |

| Hydrogen Bond Acceptors | ~4-5 (N atoms, O atoms) | A high number of acceptors enhances water solubility and provides multiple points for specific interactions with protein residues. |

| pKa (Most Acidic) | ~3.0 - 4.0 | The carboxylic acid is predicted to be a moderately strong acid, meaning it will be predominantly deprotonated and negatively charged at physiological pH (7.4). This has profound implications for solubility and cell penetration. |

| pKa (Most Basic) | ~1.5 - 2.5 | The pyrimidine and azetidine nitrogens are predicted to be weakly basic. They will be largely neutral at physiological pH, but their basicity could play a role in specific binding pockets or under acidic conditions. |

Note: The values in Table 2 are estimates derived from standard computational algorithms (e.g., XLogP3, ChemAxon) and are not experimentally verified. They serve as a guide for experimental design.

Gold-Standard Experimental Protocols for Physicochemical Characterization

Computational data provides a hypothesis; empirical measurement provides the facts. The following section details the essential experimental workflows required to definitively characterize 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Thermodynamic Solubility Determination

Causality: A drug must be in solution to be absorbed. Thermodynamic solubility, measured at equilibrium, is the most accurate predictor of a compound's dissolution behavior in vivo. It is a critical parameter for formulation development and for interpreting structure-activity relationships.

Experimental Protocol: The Shake-Flask Method (ICH Guideline Compliant)

-

System Preparation: Add an excess of solid compound to a series of vials containing aqueous buffers at physiologically relevant pH values (e.g., pH 2.0, 6.5, 7.4). The use of multiple pH points is critical for this ionizable molecule.

-

Equilibration: Seal the vials and agitate in a temperature-controlled environment (typically 25°C or 37°C) for 24-48 hours. This extended duration ensures a true equilibrium is reached between the solid and dissolved states.

-

Phase Separation: Carefully filter the resulting slurry through a low-binding 0.45 µm filter (e.g., PVDF) to remove all undissolved solid. Centrifugation prior to filtration is recommended for high-solid-content samples.

-

Quantification: Analyze the clear filtrate using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection. The concentration is determined by comparing the peak area to a standard calibration curve of known concentrations.

Caption: Workflow for Thermodynamic Solubility.

Lipophilicity Profile (LogD at pH 7.4)

Causality: Lipophilicity governs a molecule's ability to cross cellular membranes. For an ionizable compound, the distribution coefficient (LogD) at a specific pH is a more biologically relevant measure than the LogP of the neutral form.

Experimental Protocol: The Shake-Flask Method

-

Phase Pre-saturation: Vigorously mix n-octanol and phosphate-buffered saline (PBS, pH 7.4) and allow the layers to separate. This ensures that the two phases are mutually saturated, preventing volume changes during the experiment.

-

Partitioning: Dissolve a known amount of the compound in the pre-saturated PBS. Add an equal volume of pre-saturated n-octanol.

-

Equilibration: Agitate the biphasic mixture for a sufficient time (e.g., 1-3 hours) to allow the compound to partition between the layers and reach equilibrium.

-

Phase Separation: Centrifuge the mixture to achieve a sharp, clean separation between the aqueous and organic layers.

-

Quantification: Carefully sample both layers and determine the concentration of the compound in each using HPLC-UV.

-

Calculation: LogD is calculated as: Log10([Concentration in Octanol] / [Concentration in Aqueous]).

Caption: Experimental Workflow for LogD Determination.

Ionization Constant (pKa) Measurement

Causality: The pKa dictates the charge state of a molecule at any given pH. This profoundly affects its solubility, permeability, target binding, and potential for off-target effects. Accurate pKa values are essential for building predictive ADME models.

Experimental Protocol: Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve the compound in a suitable co-solvent system (e.g., water/methanol) to ensure it remains soluble throughout the titration.

-

Titration: Place the solution in a thermostatted vessel and use a calibrated pH electrode to monitor the pH. Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl) and then with a standardized strong base (e.g., 0.1 M NaOH).

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the midpoint of the buffer region (the flattest part of the curve). Specialized software is used to analyze the titration curve and derive precise pKa values.

Summary and Path Forward

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid presents a physicochemical profile, based on computational predictions, of a moderately polar, ionizable molecule. Its predicted properties fall within a range that is generally considered favorable for drug discovery. However, these are only predictions. The true characterization of this important building block requires rigorous experimental validation.

We strongly recommend that researchers intending to use this scaffold in their programs perform the experiments detailed above. The resulting empirical data will be invaluable for:

-

Building accurate Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) models.

-

Guiding the design of analogues with optimized ADME properties.

-

Developing suitable formulations for in vitro and in vivo studies.

-

Ensuring the reproducibility and reliability of biological assay results.

By investing in a thorough physicochemical characterization upfront, research teams can de-risk their programs and significantly increase the probability of translating a promising chemical scaffold into a successful therapeutic candidate.

References

- Vendor Data. (n.d.). 1-(5-Chloro-pyrimidin-2-yl)-azetidine-3-carboxylic acid. Various chemical suppliers.

Sources

A Forward-Looking Analysis for Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the Potential Biological Activity of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid

Preamble: Unveiling the Potential of a Novel Chemical Entity

The landscape of modern drug discovery is characterized by the relentless pursuit of novel chemical entities with unique pharmacological profiles. Within this landscape, the strategic combination of established pharmacophores offers a fertile ground for innovation. This technical guide focuses on the untapped potential of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid , a molecule that marries the well-documented biological versatility of the pyrimidine nucleus with the desirable physicochemical properties of the azetidine ring.[1][2][3][4][5][6][7][8]

While specific biological data for this compound is not yet publicly available, its structural components suggest a high probability of significant pharmacological activity. This guide, therefore, serves as a prospective analysis, offering a scientifically grounded framework for initiating a comprehensive investigation into its biological functions. We will delve into hypothesized mechanisms of action, propose detailed experimental protocols for their validation, and provide the necessary tools for researchers to embark on the exploration of this promising molecule.

Section 1: Deconstruction of a Promising Scaffold - Structural and Physicochemical Rationale

The structure of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid presents a compelling case for its potential as a bioactive molecule.

-

The 5-Chloropyrimidine Moiety: The pyrimidine ring is a cornerstone of medicinal chemistry, found in a plethora of FDA-approved drugs.[2][4] Its derivatives are known to exhibit a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][3][4][5] The chloro-substitution at the 5-position can significantly influence the electronic properties of the ring, potentially enhancing binding affinity to target proteins and offering a handle for further chemical modification.

-

The Azetidine-3-carboxylic Acid Moiety: The azetidine ring, a four-membered nitrogen-containing heterocycle, has gained prominence in drug discovery for its ability to impart conformational rigidity and improve metabolic stability.[7][8] The carboxylic acid group at the 3-position introduces a key functional group for potential interactions with biological targets, such as enzymes and receptors, and can also serve as a point for prodrug strategies to enhance bioavailability. Azetidine derivatives have demonstrated a broad range of pharmacological activities, including antibacterial and anticancer effects.[6][7][8] L-azetidine-2-carboxylic acid, a related compound, is known to act as a proline analog, leading to protein misfolding and cellular stress, which can be harnessed for therapeutic purposes.[9][10][11][12][13][14]

The covalent linkage of these two moieties suggests the potential for synergistic or novel biological activities, making 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid a high-priority candidate for screening and detailed pharmacological characterization.

Section 2: Hypothesized Biological Activities and Mechanisms of Action

Based on the known activities of its constituent parts, we can hypothesize several potential biological activities for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Potential as an Anticancer Agent

Hypothesis: The compound may exhibit anticancer activity through the inhibition of key signaling pathways or by inducing cellular stress.

Plausible Mechanisms:

-

Kinase Inhibition: Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases that are crucial for cancer cell proliferation and survival, such as Epidermal Growth Factor Receptor (EGFR).[2]

-

Induction of Endoplasmic Reticulum (ER) Stress: The azetidine-3-carboxylic acid moiety, as a potential proline mimic, could be misincorporated into newly synthesized proteins, leading to protein misfolding and the activation of the unfolded protein response (UPR), which can trigger apoptosis in cancer cells.[9][11]

Potential as an Antimicrobial Agent

Hypothesis: The compound may possess antibacterial or antifungal properties.

Plausible Mechanisms:

-

Inhibition of Essential Bacterial Enzymes: The pyrimidine nucleus is a key component of several antibacterial drugs that target essential enzymes in bacteria.[4]

-

Disruption of Cell Wall Synthesis: Some azetidine derivatives have been shown to interfere with the biosynthesis of the bacterial cell wall.[15]

Potential as an Anti-inflammatory Agent

Hypothesis: The compound may exhibit anti-inflammatory effects.

Plausible Mechanisms:

-

Modulation of Pro-inflammatory Cytokine Production: Pyrimidine derivatives have been reported to modulate the production of pro-inflammatory cytokines.

-

Inhibition of Inflammatory Enzymes: The compound could potentially inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX).

Section 3: A Roadmap for Investigation - Proposed Experimental Workflows

To systematically investigate the hypothesized biological activities, a tiered screening and characterization approach is recommended.

Tier 1: Initial In Vitro Screening

This initial phase aims to broadly assess the bioactivity of the compound across different therapeutic areas.

3.1.1 Anticancer Activity Screening

Objective: To determine the cytotoxic effects of the compound on a panel of human cancer cell lines.

Protocol:

-

Cell Line Panel: Utilize a diverse panel of human cancer cell lines representing different tumor types (e.g., NCI-60 panel).

-

MTT Assay:

-

Seed cells in 96-well plates at an appropriate density.

-

After 24 hours, treat the cells with a range of concentrations of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (e.g., 0.1 to 100 µM) for 72 hours.

-

Add MTT solution and incubate for 4 hours.

-

Solubilize the formazan crystals with DMSO.

-

Measure the absorbance at 570 nm to determine cell viability.

-

-

Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for each cell line.

3.1.2 Antimicrobial Activity Screening

Objective: To assess the antibacterial and antifungal activity of the compound.

Protocol:

-

Microorganism Panel: Include a panel of clinically relevant Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Broth Microdilution Assay:

-

Prepare serial dilutions of the compound in appropriate broth media in 96-well plates.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate under appropriate conditions.

-

Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that inhibits visible growth.

-

Tier 2: Mechanism of Action Studies

For any "hits" identified in Tier 1, the next step is to elucidate the mechanism of action.

3.2.1 Kinase Inhibition Assay (If Anticancer Activity is Observed)

Objective: To determine if the compound inhibits the activity of specific protein kinases.

Protocol:

-

Kinase Panel: Select a panel of kinases known to be involved in the proliferation of the sensitive cancer cell lines (e.g., EGFR, VEGFR, etc.).

-

In Vitro Kinase Assay:

-

Utilize a commercial kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

-

Incubate the recombinant kinase with its substrate, ATP, and varying concentrations of the test compound.

-

Measure the kinase activity by quantifying the amount of ADP produced.

-

-

Data Analysis: Calculate the IC50 of the compound for each kinase.

3.2.2 ER Stress and Apoptosis Assays (If Anticancer Activity is Observed)

Objective: To investigate if the compound induces ER stress and apoptosis.

Protocol:

-

Western Blot Analysis:

-

Treat sensitive cancer cells with the compound for various time points.

-

Lyse the cells and perform Western blot analysis for key markers of ER stress (e.g., GRP78, CHOP) and apoptosis (e.g., cleaved caspase-3, PARP).

-

-

Flow Cytometry:

-

Treat cells with the compound.

-

Stain with Annexin V and Propidium Iodide (PI).

-

Analyze by flow cytometry to quantify the percentage of apoptotic cells.

-

Workflow Diagrams

Caption: Proposed experimental workflow for the biological evaluation of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Caption: Hypothesized anticancer mechanisms of action.

Section 4: Data Presentation and Interpretation

All quantitative data should be summarized in clearly structured tables for easy comparison.

Table 1: Template for In Vitro Anticancer Activity Data

| Cell Line | Tumor Type | IC50 (µM) of Test Compound | IC50 (µM) of Positive Control (e.g., Doxorubicin) |

| MCF-7 | Breast | ||

| A549 | Lung | ||

| HCT116 | Colon | ||

| ... | ... |

Table 2: Template for In Vitro Antimicrobial Activity Data

| Microorganism | Type | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control (e.g., Ciprofloxacin) |

| S. aureus | Gram-positive | ||

| E. coli | Gram-negative | ||

| C. albicans | Fungus | ||

| ... | ... |

Section 5: Future Directions and Concluding Remarks

The journey from a novel chemical entity to a potential therapeutic agent is a long and arduous one. This guide provides the foundational steps for embarking on such a journey with 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. Should initial studies yield promising results, further investigations will be warranted, including:

-

Lead Optimization: Structure-activity relationship (SAR) studies to improve potency and selectivity.

-

In Vivo Efficacy Studies: Evaluation of the compound in relevant animal models of cancer or infectious diseases.

-

Pharmacokinetic and Toxicological Profiling: Assessment of the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

References

-

Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Available at: [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed. Available at: [Link]

-

An overview on synthesis and biological activity of pyrimidines - World Journal of Advanced Research and Reviews. Available at: [Link]

-

Biological Activity of Pyrimidine Derivativies: A Review - Juniper Publishers. Available at: [Link]

-

Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog. Available at: [Link]

-

Azetidines of pharmacological interest - PubMed. Available at: [Link]

-

Molecular basis for azetidine-2-carboxylic acid biosynthesis - PMC - PubMed Central. Available at: [Link]

-

An Approach to Alkyl Azetidines for Medicinal Chemistry - ChemRxiv. Available at: [Link]

- US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents.

-

Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed. Available at: [Link]

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - MDPI. Available at: [Link]

- WO2000063168A1 - Synthesis of azetidine derivatives - Google Patents.

-

Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - NIH. Available at: [Link]

-

(12) Patent Application Publication (10) Pub. No.: US 2005/0256310 A1 - Googleapis.com. Available at: [Link]

-

Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. Available at: [Link]

- EP0992491A1 - Processes for producing azetidine-2-carboxylic acid and intermediates thereof - Google Patents.

-

Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. Available at: [Link]

-

1,2,4-oxadiazol-3-yl]thiophen-2-yl]methyl]azetidine-3-carboxylic acid - PubChem. Available at: [Link]

-

Synthesis, Characterization, and Biological Evaluation of New Derivatives Targeting MbtI as Antitubercular Agents - MDPI. Available at: [Link]

-

Pro-Inflammatory and Pro-Apoptotic Effects of the Non-Protein Amino Acid L-Azetidine-2-Carboxylic Acid in BV2 Microglial Cells - MDPI. Available at: [Link]

-

Plant amino acid analogues as antimicrobial agents - PMC - NIH. Available at: [Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - MDPI. Available at: [Link]

-

Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC - NIH. Available at: [Link]

-

Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC - NIH. Available at: [Link]

-

Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC - NIH. Available at: [Link]

Sources

- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. wjarr.com [wjarr.com]

- 5. juniperpublishers.com [juniperpublishers.com]

- 6. Understanding Aze Medications: The Role of Azetidine Derivatives - Oreate AI Blog [oreateai.com]

- 7. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. caymanchem.com [caymanchem.com]

- 11. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Azetidine-2-carboxylic acid: a new cyclic imino acid occurring in plants - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Screening of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid: A Technical Guide for Drug Discovery Professionals

Introduction: Unlocking the Therapeutic Potential of a Privileged Scaffold Hybrid

In the landscape of modern medicinal chemistry, the strategic combination of validated pharmacophores into novel molecular frameworks is a cornerstone of innovative drug discovery. The compound 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid represents such a hybrid, integrating two moieties of significant pharmacological interest: the pyrimidine ring and the azetidine scaffold.

The pyrimidine nucleus is a fundamental component of life, forming the basis of nucleobases in DNA and RNA.[1] Its derivatives are known to possess a vast spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1] The structure-activity relationships of numerous pyrimidine-based drugs have demonstrated that substitutions on the ring system profoundly influence their biological targets and efficacy.[1] Many pyrimidine derivatives have been developed as kinase inhibitors for cancer therapy.[2]

Complementing the pyrimidine is the azetidine ring, a four-membered saturated heterocycle.[3] Its inherent ring strain and conformational rigidity offer unique advantages in drug design, often leading to enhanced metabolic stability, improved binding affinity, and favorable pharmacokinetic profiles.[3][4] Several FDA-approved drugs incorporate the azetidine motif, highlighting its therapeutic value in oncology, infectious diseases, and inflammation.[3]

Given the established therapeutic relevance of its constituent parts, 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a compelling candidate for in vitro screening to elucidate its biological activity and therapeutic potential. This guide presents a comprehensive, tiered approach to the in vitro screening of this molecule, designed to efficiently identify and characterize its biological targets. The proposed screening cascade commences with broad, high-throughput primary assays and progresses to more specific secondary and mechanistic studies for "hit" validation and characterization.

A Tiered In Vitro Screening Strategy

The proposed screening strategy is designed as a logical progression from broad, high-throughput screening to more focused, mechanism-of-action studies. This tiered approach ensures a cost-effective and scientifically rigorous evaluation of the test compound.

Caption: A tiered in vitro screening cascade for 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

Tier 1: Primary Screening - Casting a Wide Net

The initial screening phase is designed to broadly assess the compound's biological activity across two key areas suggested by its chemical structure: anticancer effects and kinase modulation.

General Cytotoxicity Screening against a Panel of Cancer Cell Lines

Rationale: The pyrimidine scaffold is a common feature in many anticancer agents.[2] A primary screen for cytotoxicity against a diverse panel of human cancer cell lines provides a rapid and cost-effective method to identify potential anticancer activity.

Experimental Protocol: MTT Assay

This colorimetric assay measures the metabolic activity of cells and is a widely used indicator of cell viability and proliferation.

Materials:

-

Human cancer cell lines (e.g., a panel representing different tumor types such as breast, lung, colon, leukemia)

-

Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

96-well cell culture plates

-

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid (test compound)

-

Dimethyl sulfoxide (DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in 96-well plates at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. The final DMSO concentration should be kept below 0.5% to avoid solvent toxicity. Add the diluted compound to the wells and incubate for 48-72 hours.

-

MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization buffer to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Data Presentation:

| Cell Line | Tumor Type | Test Compound GI50 (µM) |

| MCF-7 | Breast Cancer | TBD |

| A549 | Lung Cancer | TBD |

| HCT116 | Colon Cancer | TBD |

| K562 | Leukemia | TBD |

| PC-3 | Prostate Cancer | TBD |

GI50: Concentration for 50% growth inhibition.

Broad Kinase Panel Screening

Rationale: Many pyrimidine derivatives are known to be potent kinase inhibitors.[2] A broad kinase panel screen will efficiently determine if the test compound has activity against a wide range of kinases, providing initial insights into its potential mechanism of action.

Experimental Protocol: KinomeScan® (Example)

This is a competition binding assay that quantitatively measures the interaction of a test compound with a large panel of kinases.

Materials:

-

1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid

-

Commercially available kinase screening service (e.g., DiscoverX KinomeScan®)

Procedure:

-

Compound Submission: Submit the test compound to the service provider at a specified concentration (e.g., 10 µM).

-

Assay Performance: The service provider will perform the binding assays against their panel of kinases.

-

Data Analysis: The results are typically provided as a percentage of control, indicating the degree of binding of the test compound to each kinase.

Data Presentation:

| Kinase Target | % of Control @ 10 µM |

| EGFR | TBD |

| VEGFR2 | TBD |

| Abl | TBD |

| CDK2 | TBD |

| ... (and other kinases in the panel) | TBD |

A lower % of control indicates stronger binding.

Tier 2: Hit Confirmation and Secondary Assays

If the primary screens yield promising "hits" (e.g., significant cytotoxicity in specific cell lines or potent binding to certain kinases), the next tier of assays is designed to confirm these findings and further characterize the compound's activity.

IC50 Determination in Responsive Cancer Cell Lines

Rationale: To quantify the potency of the cytotoxic effect observed in the primary screen.

Protocol: A dose-response MTT assay is performed on the most sensitive cell lines identified in the primary screen. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.

Biochemical Kinase Inhibition Assays

Rationale: To validate the kinase binding hits from the primary screen and determine the inhibitory potency (IC50) of the compound against the specific kinase(s).

Experimental Protocol: TR-FRET Kinase Assay (Example)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common method for quantifying kinase activity.

Materials:

-

Recombinant kinase of interest

-

Biotinylated substrate peptide

-

ATP

-

Europium-labeled anti-phospho-substrate antibody

-

Streptavidin-Allophycocyanin (SA-APC)

-

TR-FRET microplate reader

Procedure:

-

The kinase reaction is performed in the presence of varying concentrations of the test compound.

-

The reaction is stopped, and the detection reagents (Eu-antibody and SA-APC) are added.

-

If the substrate is phosphorylated, the antibody binds, bringing the Europium donor and APC acceptor into close proximity, resulting in a FRET signal.

-

The TR-FRET signal is measured, and the IC50 value is calculated.

GPCR and Protease Panel Screens (Optional Broadening of Scope)

Rationale: While the primary focus is on anticancer and kinase activity, the privileged nature of the pyrimidine and azetidine scaffolds warrants a broader screen to identify other potential targets. G protein-coupled receptors (GPCRs) and proteases are major drug target classes.

Protocols:

-

GPCR Screening: Utilize a high-throughput platform such as the PRESTO-Tango assay, which measures β-arrestin recruitment upon GPCR activation.

-

Protease Screening: Employ FRET-based assays using fluorogenic peptide substrates specific for a panel of proteases.

Tier 3: Mechanism of Action and Selectivity Profiling

For confirmed and potent hits, the final tier of in vitro screening focuses on elucidating the mechanism of action and assessing the compound's selectivity.

Cell-Based Pathway Analysis

Rationale: To confirm that the inhibition of a specific kinase in a biochemical assay translates to the inhibition of its downstream signaling pathway in a cellular context.

Experimental Protocol: Western Blotting

Procedure:

-

Treat the responsive cancer cells with the test compound at concentrations around its IC50 value.

-

Lyse the cells and perform Western blotting to detect the phosphorylation status of known downstream substrates of the target kinase. A decrease in the phosphorylation of the substrate would confirm on-target activity.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Apoptosis and Cell Cycle Assays

Rationale: To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis) or cell cycle arrest.

Protocols:

-

Apoptosis: Use flow cytometry with Annexin V/Propidium Iodide (PI) staining to quantify apoptotic and necrotic cells.

-

Cell Cycle: Employ flow cytometry with PI staining of DNA to analyze the distribution of cells in different phases of the cell cycle (G1, S, G2/M).

Off-Target Liability Screening

Rationale: To assess the selectivity of the compound and identify potential off-target interactions that could lead to toxicity.

Protocol: Screen the compound against a panel of known off-targets, such as the CEREP safety panel, which includes a wide range of receptors, ion channels, and enzymes.

Conclusion and Future Directions

This in-depth technical guide provides a robust and logical framework for the initial in vitro screening of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. By systematically progressing through a tiered screening cascade, researchers can efficiently identify and characterize the biological activity of this novel compound. Positive outcomes from this screening funnel would provide a strong rationale for further preclinical development, including medicinal chemistry efforts for lead optimization, in vivo efficacy studies in animal models, and comprehensive ADME/Tox profiling. The fusion of the pyrimidine and azetidine scaffolds holds significant promise, and a thorough in vitro evaluation is the critical first step in unlocking its potential therapeutic value.

References

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed. Retrieved from [Link]

-

Azetidines of pharmacological interest. (2021). PubMed. Retrieved from [Link]

-

Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). (2025). PubMed. Retrieved from [Link]

-

Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). ResearchGate. Retrieved from [Link]

-

Azetidines of pharmacological interest. (n.d.). Sci-Hub. Retrieved from [Link]

-

Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). PubMed. Retrieved from [Link]

Sources

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Azetidines of pharmacological interest - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Investigating the Therapeutic Potential of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid

A Senior Application Scientist's Perspective on Target Identification and Validation

Executive Summary

The confluence of novel chemical scaffolds in drug discovery presents both an immense opportunity and a significant challenge: identifying the precise molecular targets that underpin a compound's therapeutic potential. 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a small molecule that merges two biologically significant heterocyclic systems: a pyrimidine and an azetidine. While direct research on this specific molecule is nascent, the rich pharmacology of its constituent parts provides a fertile ground for hypothesis-driven target exploration. This guide outlines a comprehensive strategy for elucidating the potential therapeutic targets of this compound, intended for researchers, scientists, and drug development professionals. We will delve into hypothesized target classes based on structural analogy, detail robust experimental workflows for target identification and validation, and provide insights into the causal logic behind these experimental choices.

Introduction: Deconstructing the Molecule for Mechanistic Clues

The structure of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid offers several clues to its potential biological activity. The pyrimidine ring is a cornerstone of many approved drugs, known to interact with a wide array of biological targets including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in metabolic pathways.[1][2] The azetidine ring, a four-membered nitrogen-containing heterocycle, is increasingly utilized in medicinal chemistry to enhance physicochemical properties and introduce conformational rigidity.[3] Azetidine derivatives have demonstrated a broad range of pharmacological activities, including antibacterial, anticancer, and anti-inflammatory effects.[1][2][3]

The azetidine-3-carboxylic acid moiety is particularly intriguing. Simpler compounds like azetidine-2-carboxylic acid are known to act as proline analogues, leading to their misincorporation into proteins, which can induce the unfolded protein response (UPR) and proteotoxicity.[4][5][6] This suggests one potential avenue of investigation for our compound of interest. Furthermore, the combination of these moieties could lead to novel activities, such as the inhibition of specific enzymes or signaling pathways. For instance, some azetidine derivatives have been identified as potent inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3).[7][8]

Given this structural context, we can formulate several primary hypotheses for the potential therapeutic targets of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid:

-

Hypothesis 1: Kinase Inhibition. The pyrimidine scaffold is a well-established "hinge-binding" motif for many protein kinases. The specific substitution pattern on our molecule could confer selectivity for a particular kinase or family of kinases implicated in oncology or inflammatory diseases.

-

Hypothesis 2: STAT3 Pathway Modulation. Based on published data for similar azetidine-containing compounds, our molecule may interfere with the STAT3 signaling pathway, which is a critical regulator of cell proliferation, survival, and differentiation.[7][8]

-

Hypothesis 3: Induction of Proteotoxic Stress. The azetidine-carboxylic acid component could act as a mimic of proline, leading to its incorporation into newly synthesized proteins, causing misfolding and inducing the UPR.[4][5][6] This mechanism is particularly relevant in the context of cancer cells, which are often under high proteotoxic stress.

-

Hypothesis 4: Antimicrobial Activity. Both pyrimidine and azetidine scaffolds are present in numerous antimicrobial agents.[1][2][9][10] The compound could potentially inhibit essential bacterial or fungal enzymes. For example, some azetidines have been shown to block mycolate assembly in Mycobacterium tuberculosis.[9]

Strategic Framework for Target Identification

A multi-pronged approach is essential for identifying the molecular target(s) of a novel compound. This involves a combination of computational (in silico), and experimental (in vitro and in cellulo) methods. The modern drug discovery process relies on a blend of biology and technology to understand how small molecules interact with living systems.[11]

Caption: A streamlined workflow for identifying and validating small molecule targets.

Phase 1: Hypothesis-Driven Screening and Target Deconvolution

The initial phase focuses on broad screening to narrow down the potential biological activities of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

In Silico Profiling

Before embarking on wet-lab experiments, computational methods can provide valuable initial hypotheses.

-

Target Prediction via Molecular Docking: Docking studies against libraries of known protein structures (e.g., kinases, STAT3) can predict binding affinities and modes. This can help prioritize which protein families to investigate experimentally.

-

Pharmacophore Modeling and Similarity Searching: Comparing the 3D pharmacophore of our compound to databases of known active molecules can suggest potential targets based on structural and electronic similarity.

Phenotypic Screening

Phenotypic screens assess the effect of a compound on cell behavior without a preconceived notion of the target.[12]

Experimental Protocol: High-Content Imaging-Based Phenotypic Screen

-

Cell Line Selection: Utilize a panel of cell lines representing different cancer types (e.g., breast, lung, colon) and a non-cancerous control cell line.

-

Compound Treatment: Plate cells in 96- or 384-well plates and treat with a dose-response range of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

-

Staining: After a suitable incubation period (e.g., 24, 48, 72 hours), fix and stain the cells with a cocktail of fluorescent dyes to label the nucleus (e.g., DAPI), cytoplasm, and specific organelles or cytoskeletal components (e.g., Phalloidin for actin, MitoTracker for mitochondria).

-

Image Acquisition: Acquire images using a high-content imaging system.

-

Image Analysis: Use automated image analysis software to quantify a wide range of cellular features, such as cell number, nuclear size and shape, cell cycle stage, and protein expression levels of key markers (e.g., apoptosis markers like cleaved caspase-3, UPR markers like CHOP).

Rationale: This unbiased approach can reveal unexpected cellular effects and provide clues about the compound's mechanism of action. For example, a significant increase in the expression of UPR markers would lend weight to Hypothesis 3.

Target-Based Screening

Based on our initial hypotheses, we can perform more focused screens.

| Hypothesized Target Class | Screening Assay | Principle | Expected Outcome |

| Kinases | In vitro kinase panel screen (e.g., using a commercial service) | Measures the ability of the compound to inhibit the activity of a large panel of purified kinases. | Identification of specific kinases that are potently inhibited by the compound. |

| STAT3 Pathway | STAT3 reporter gene assay | Measures the transcriptional activity of STAT3 in cells. | A decrease in reporter gene expression would indicate inhibition of the STAT3 pathway. |

| Proteotoxic Stress | Western blot for UPR markers (e.g., BiP, CHOP, p-eIF2α) | Detects the levels of key proteins involved in the unfolded protein response. | An increase in the levels of these markers would suggest the induction of proteotoxic stress.[6] |

| Antimicrobial Activity | Minimum Inhibitory Concentration (MIC) assay | Determines the lowest concentration of the compound that inhibits the visible growth of a microorganism. | A low MIC value against specific bacterial or fungal strains would indicate antimicrobial activity. |

Phase 2: Target Validation and Mechanism of Action Studies

Once putative targets have been identified, the next crucial step is to validate them and elucidate the precise mechanism of action.

Direct Target Engagement Assays

These assays confirm a direct physical interaction between the compound and its putative target protein.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Treatment: Treat intact cells with the compound or a vehicle control.

-

Heating: Heat the cell lysates at a range of temperatures.

-

Protein Separation: Separate the soluble and aggregated protein fractions by centrifugation.

-

Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction by Western blot or mass spectrometry.

Rationale: The binding of a ligand (our compound) can stabilize its target protein, leading to a higher melting temperature. An increase in the thermal stability of the putative target protein in the presence of the compound provides strong evidence of direct binding in a cellular context.

Caption: The experimental workflow for the Cellular Thermal Shift Assay (CETSA).

Affinity-Based Target Identification

For an unbiased approach to identifying binding partners, affinity-based methods are powerful.[13][14]

Experimental Protocol: Affinity Pull-Down Coupled with Mass Spectrometry

-

Probe Synthesis: Synthesize a derivative of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid that incorporates an affinity tag (e.g., biotin) via a linker that does not disrupt its biological activity.

-

Cell Lysate Incubation: Incubate the biotinylated probe with cell lysates.

-

Affinity Capture: Use streptavidin-coated beads to capture the probe and any bound proteins.[13]

-

Elution and Analysis: Elute the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Rationale: This method can identify both expected and unexpected binding partners of the compound, potentially revealing novel targets and off-target effects.

Functional Genomics for Target Validation

Genetic approaches provide the highest level of evidence for target validation.

Experimental Protocol: CRISPR-Cas9 Knockout Screen

-

gRNA Library Transduction: Introduce a genome-wide or focused library of guide RNAs (gRNAs) into cells expressing Cas9 to generate a population of cells with different gene knockouts.

-

Compound Treatment: Treat the cell population with a cytotoxic concentration of 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid.

-

Resistance Screening: Identify cells that survive the treatment, as they may harbor knockouts of genes essential for the compound's activity (i.e., the target or downstream effectors).

-

gRNA Sequencing: Sequence the gRNAs from the surviving cell population to identify the genes whose knockout confers resistance.

Rationale: If knocking out a specific gene renders cells resistant to the compound, it strongly implicates that gene product as the direct target or a critical component of the pathway through which the compound exerts its effect.

Conclusion and Future Directions

The exploration of novel chemical entities like 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid is a journey that begins with informed hypothesis and progresses through rigorous, multi-faceted experimental validation. The strategies outlined in this guide, from initial in silico and phenotypic screening to definitive target validation using techniques like CETSA and CRISPR-based screens, provide a robust framework for uncovering the therapeutic potential of this promising molecule. The insights gained from these studies will be instrumental in guiding future lead optimization efforts and ultimately, in translating a novel chemical structure into a potential therapeutic agent.

References

- Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Vertex AI Search.

- Target identification of small molecules: an overview of the current applications in drug discovery - PMC. (2023). PubMed Central.

- Identification of novel drug targets and small molecule discovery for MRSA infections. (2025). Taylor & Francis Online.

- (PDF) Target identification of small molecules: an overview of the current applications in drug discovery. (n.d.). ResearchGate.

- Small Molecule Drug Target Identification and Validation. (n.d.). Bioteke Corporation.

- Design and evaluate new azetidinone-pyrimidin-2-one derivatives. (2024). Vertex AI Search.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2021). National Institutes of Health.

- Azetidines in medicinal chemistry: emerging applications and approved drugs. (2026). PubMed.

- Synthesis of Pyrimidine Based Thiazolidinones and Azetidinones: Antimicrobial and Antitubercular Agents. (2025). ResearchGate.

- Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors. (2020). ACS Publications.

- Molecular basis for azetidine-2-carboxylic acid biosynthesis. (2025). PubMed Central.

- Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. (n.d.). MDPI.

- Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly. (2024). National Institutes of Health.

- Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. (2023). PubMed Central.

- Plant amino acid analogues as antimicrobial agents. (2025). PubMed Central.

- 1-(4-Chloropyrimidin-2-yl)azetidine-3-carboxylic acid. (n.d.). BLDpharm.

- Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants. (2024). Europe PMC.

- L-Azetidine-2-carboxylic acid | Proline Analog. (n.d.). MedChemExpress.

Sources

- 1. Design and evaluate new azetidinone-pyrimidin-2-one derivatives. [wisdomlib.org]

- 2. researchgate.net [researchgate.net]

- 3. Azetidines in medicinal chemistry: emerging applications and approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plant amino acid analogues as antimicrobial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Discovery of Novel Azetidine Amides as Potent Small-Molecule STAT3 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Azetidines Kill Multidrug-Resistant Mycobacterium tuberculosis without Detectable Resistance by Blocking Mycolate Assembly - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cracking the Code of Drug Discovery: Small Molecules and Target Identification - PharmaFeatures [pharmafeatures.com]

- 12. Small Molecule Drug Target Identification and Validation_Drug Target Identification [en.biotech-pack.com]

- 13. Target identification of small molecules: an overview of the current applications in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(5-Chloropyrimidin-2-yl)azetidine-3-carboxylic Acid and its Analogues

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

This guide provides a comprehensive technical overview of 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid, a heterocyclic compound of significant interest in modern medicinal chemistry. We will delve into its synthesis, explore the landscape of its analogues, and discuss the current understanding of its biological potential, grounded in established scientific principles and field-proven insights.

The Strategic Importance of the Azetidine-Pyrimidine Scaffold

The fusion of an azetidine ring with a pyrimidine core brings together two privileged scaffolds in drug discovery. Azetidines, as strained four-membered nitrogen-containing heterocycles, offer a unique three-dimensional geometry that can enhance binding affinity and selectivity to biological targets.[1][2] Their incorporation into drug candidates has been shown to improve physicochemical properties such as solubility and metabolic stability.[1] The pyrimidine ring, a cornerstone of nucleic acids, is a versatile pharmacophore found in a wide array of approved drugs, exhibiting activities ranging from anticancer to anti-inflammatory.[3] The combination of these two moieties in 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid presents a compelling scaffold for the development of novel therapeutics.

Synthesis of the Core Scaffold and its Analogues

The most direct and logical synthetic route to 1-(5-chloropyrimidin-2-yl)azetidine-3-carboxylic acid is through a nucleophilic aromatic substitution (SNAr) reaction. This well-established transformation is particularly effective for electron-deficient heterocyclic systems like pyrimidines.

Retrosynthetic Analysis and Proposed Forward Synthesis

The disconnection of the target molecule points to two key starting materials: a suitable derivative of azetidine-3-carboxylic acid and 2,5-dichloropyrimidine. To avoid side reactions with the carboxylic acid moiety during the SNAr reaction, it is prudent to use an ester-protected form of the azetidine, such as ethyl azetidine-3-carboxylate. The ester can then be hydrolyzed in a subsequent step to yield the final carboxylic acid.

The proposed forward synthesis is outlined below:

Sources

- 1. US9139593B2 - Azetidine compounds, compositions and methods of use - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Whitepaper: The Azetidine Amide Scaffold in Modern Drug Discovery: A Technical Guide to the Development of Potent, Targeted Inhibitors

Abstract

The azetidine ring, a four-membered saturated heterocycle, has emerged as a privileged scaffold in medicinal chemistry.[1][2] Its inherent conformational rigidity and three-dimensional character offer a unique structural framework that can enhance binding affinity, selectivity, and overall pharmacological properties.[2] This technical guide provides an in-depth analysis of the discovery of novel azetidine amides as potent inhibitors, with a primary focus on the well-documented development of small-molecule inhibitors targeting the Signal Transducer and Activator of Transcription 3 (STAT3) protein. We will explore the strategic evolution from earlier lead compounds, delve into the intricacies of structure-activity relationships (SAR), and provide detailed, field-proven protocols for the synthesis and evaluation of these promising therapeutic agents. This guide is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the azetidine amide scaffold in their own discovery campaigns.

Introduction: The Strategic Value of the Azetidine Scaffold